3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione is a complex organic compound that features a thiazole ring substituted with a difluorophenyl group and a dimethylmorpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluorophenyl group or the thiazole ring, leading to the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .
Scientific Research Applications
3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione involves its interaction with specific molecular targets. The difluorophenyl group and the thiazole ring are key structural features that enable the compound to bind to particular enzymes or receptors, modulating their activity. The dimethylmorpholino group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-difluorophenyl)-4-methylthiazole-2(3H)-thione: Lacks the dimethylmorpholino group, which may affect its solubility and bioavailability.
3-(2,6-dichlorophenyl)-4-[(2,6-dimethylmorpholino)methyl]-1,3-thiazole-2(3H)-thione: Substitutes chlorine for fluorine, potentially altering its reactivity and biological activity.
Uniqueness
The presence of both the difluorophenyl group and the dimethylmorpholino group in 3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione makes it unique compared to similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2OS2/c1-10-6-19(7-11(2)21-10)8-12-9-23-16(22)20(12)15-13(17)4-3-5-14(15)18/h3-5,9-11H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXNZAJOVQPDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=S)N2C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.